molecular formula C12H9BO3 B020578 Dibenzofuran-4-boronic acid CAS No. 100124-06-9

Dibenzofuran-4-boronic acid

Cat. No. B020578
CAS RN: 100124-06-9
M. Wt: 212.01 g/mol
InChI Key: ZXHUJRZYLRVVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzofuran-4-boronic acid is a boronic acid derivative of dibenzofuran, characterized by the presence of a boronic acid functional group at the 4-position of the dibenzofuran ring system. It has been identified as a useful compound in the preparation of sugar sensors due to its ability to change fluorescent properties upon sugar binding under near physiological conditions (Wang, Jin, & Wang, 2005).

Synthesis Analysis

The synthesis of this compound and related compounds involves strategic reactions that incorporate the boronic acid functional group into the dibenzofuran core. One such method includes the reaction of dibenzofuran with boron-containing reagents under specific conditions to introduce the boronic acid group at the desired position. These synthesis pathways are crucial for the preparation of boronic acid derivatives for various applications, including the development of fluorescent reporters for sugar sensing (Wang, Jin, & Wang, 2005).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the dibenzofuran scaffold with a boronic acid group attached at the 4-position. This structure contributes to its unique chemical and physical properties, making it a valuable compound for various research and application areas. Studies involving X-ray crystallography and other analytical techniques have provided insights into the molecular arrangement, bond lengths, and angles, crucial for understanding its reactivity and interaction with other molecules (Agou, Kobayashi, & Kawashima, 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the reactivity of the boronic acid group. It has been utilized in the synthesis of complex molecules, including those with fluorescent properties and those involved in binding studies with sugars. The boronic acid group allows for reversible covalent interactions with diols, such as those found in carbohydrates, making it an ideal component for the development of sensors and probes (Wang, Jin, & Wang, 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by the presence of the boronic acid group. These properties are critical for its application in various fields, including material science and chemical synthesis. The water solubility of boronic acids, for instance, plays a significant role in their use as fluorescent reporters for sugar sensing in aqueous environments (Wang, Jin, & Wang, 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity with diols, and fluorescence changes upon sugar binding, are central to its applications in sensor technology and organic synthesis. The boronic acid moiety's ability to form reversible covalent bonds with diols underlies its utility in constructing complex molecular systems and in the detection of carbohydrates (Wang, Jin, & Wang, 2005).

Scientific Research Applications

  • Electronic Coupling and Tetranuclear Dimer Formation : A study by Wang and Gabbaï (2005) investigated 4,6-bis(dimesitylboryl)dibenzofuran, highlighting significant electronic coupling between two boron centers. This compound forms tetranuclear dimers with tmeda adducts and lithium atoms bridging the aromatic ligands, indicating its potential in the development of novel organometallic structures (Wang & Gabbaï, 2005).

  • Fluorescence Reporting for Sugar Sensors : Wang, Jin, and Wang (2005) developed a new water-soluble boronic acid that exhibits unique fluorescence changes at three wavelengths upon binding with sugars. This makes it a valuable reporter unit for sugar sensors, offering potential applications in biochemical sensing (Wang, Jin, & Wang, 2005).

  • Polymer Chemistry and Photophysical Properties : Zhang, Evans, Campbell, and Fraser (2009) studied the boronation of the dibenzoylmethane initiator and its effects on the polymerization kinetics and photophysical properties of BF2dbmPLA. This research highlights potential benefits in applications like multiphoton microscopy and tumor hypoxia imaging (Zhang, Evans, Campbell, & Fraser, 2009).

  • Donor-Acceptor Chromophores Synthesis : Jepsen, Larsen, Jørgensen, and Nielsen (2013) presented efficient synthetic protocols for functionalizing dibenzothiophene, dibenzofuran, and carbazole with hydroxy, nitro, or cyano groups. These protocols lead to donor-acceptor chromophores with promising UV/Vis absorption properties, indicating potential applications in material sciences and photovoltaics (Jepsen, Larsen, Jørgensen, & Nielsen, 2013).

  • Boron Neutron Capture Therapy for Cancer : Lee, Chang, Seo, Nakamura, and Yoon (2011) explored ortho-carborane analogs from 4-aminobenzoic acid and 4-hydroxybenzoic acid, showing potential as a promising boron neutron capture therapy agent for treating cancer (Lee, Chang, Seo, Nakamura, & Yoon, 2011).

  • Sensing and Diagnostic Applications : Huang, Jia, Xie, Wang, Xu, and Fang (2012) reported that boronic acid sensors show promise for detecting biologically active substances like carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. This is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Medicinal Chemistry Applications : Silva, Saraíva, Pinto, and Sousa (2020) highlighted the potential of boronic acids in medicinal chemistry, including anticancer, antibacterial, and antiviral activities. They also discussed their use in sensors and delivery systems, emphasizing the need for further research in this area (Silva, Saraíva, Pinto, & Sousa, 2020).

Mechanism of Action

Target of Action

Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .

Mode of Action

The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .

Safety and Hazards

Dibenzofuran-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for Dibenzofuran-4-boronic acid were not found in the search results, boronic acids are a topic of ongoing research in the field of organic chemistry due to their utility in various chemical reactions, including Suzuki coupling reactions .

properties

IUPAC Name

dibenzofuran-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHUJRZYLRVVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370219
Record name Dibenzofuran-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100124-06-9
Record name Dibenzofuran-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml three-necked flask, 7.2 g of 4-bromodibenzofuran was dissolved in −78° C. anhydrous tetrahydrofuran (THF) under an argon atmosphere. Then, 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) was added and stirred for 1 hour. 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)3) was added and stirred for 2 hours, and the temperature of the reaction system was increased to room temperature. 200 ml of 1 N hydrochloric acid was added into the reactant and stirred for 3 hours. An organic layer was separated, and solvents were distilled off. In the crude product thus obtained, hexane was added. Precipitated product was filtered to obtain 4.94 g of dibenzofuran-4-boronic acid as a white solid (yield 80%). The product was measured by FAB-MS, and dibenzofuran-4-boronic acid having a molecular weight of 212 was detected.
Name
n-butyl lithium-n-hexane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzofuran-4-boronic acid
Reactant of Route 2
Reactant of Route 2
Dibenzofuran-4-boronic acid
Reactant of Route 3
Dibenzofuran-4-boronic acid
Reactant of Route 4
Reactant of Route 4
Dibenzofuran-4-boronic acid
Reactant of Route 5
Reactant of Route 5
Dibenzofuran-4-boronic acid
Reactant of Route 6
Reactant of Route 6
Dibenzofuran-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.